molecular formula C10H21N3O3 B1527881 tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate CAS No. 625839-48-7

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate

Cat. No.: B1527881
CAS No.: 625839-48-7
M. Wt: 231.29 g/mol
InChI Key: FOCOPBKUZMDGDR-UHFFFAOYSA-N
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Description

Compounds like “tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-2-methylpropyl]carbamate” belong to the class of organic compounds known as carbamates . These are organic compounds containing the carbamate group, which is a carbonyl group attached to an amino group .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl carbamates, is often conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For example, tert-butyl carbamates can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques such as infrared spectroscopy, ultraviolet-visible spectroscopy, and differential scanning calorimetry .

Scientific Research Applications

Synthetic Building Blocks in Organic Chemistry

Tert-butyl N-hydroxycarbamates serve as pivotal intermediates in organic synthesis, facilitating the construction of complex molecules. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes, demonstrating their utility as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds exhibit significant potential as building blocks, showcasing their versatility in chemical transformations and synthesis of biologically active compounds, including those with potential therapeutic applications (Guinchard, Vallée, & Denis, 2005).

Enantioselective Synthesis

Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate derivatives play a crucial role in enantioselective synthesis. For instance, they have been used as intermediates in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, underscoring their importance in the synthesis of nucleoside analogues with potential antiviral and anticancer properties (Ober, Marsch, Harms, & Carell, 2004).

Catalysis and Polymer Chemistry

The compound and its derivatives find applications in catalysis and polymer chemistry. Research has demonstrated the postpolymerization modification of hydroxyl-functionalized polymers with isocyanates, including tert-butyl carbamates. This highlights the compound's role in the development of new materials and coatings, emphasizing its utility in modifying material properties to suit specific applications (Biedermann et al., 2011).

Kinetic Resolution and Chiral Chemistry

Kinetic resolution of this compound derivatives showcases their significance in chiral chemistry. The enzymatic kinetic resolution of such derivatives has been explored, indicating their pivotal role in the production of optically pure enantiomers, which are crucial for the synthesis of chiral organoselenanes and organotelluranes. This underscores the compound's importance in the synthesis of chiral molecules with potential applications in pharmaceuticals and agrochemicals (Piovan, Pasquini, & Andrade, 2011).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system in which it is used. For example, some carbamates are used as pesticides and work by inhibiting the enzyme acetylcholinesterase .

Safety and Hazards

The safety and hazards associated with a compound depend on its chemical structure and how it is used. For example, some carbamates are toxic and can cause harm if ingested, inhaled, or come into contact with the skin .

Future Directions

The future directions in the study of similar compounds could involve the development of new synthesis methods, the discovery of new reactions, and the exploration of new applications in areas such as medicine and materials science .

Properties

IUPAC Name

tert-butyl N-[(1Z)-1-amino-1-hydroxyimino-3-methylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3/c1-6(2)7(8(11)13-15)12-9(14)16-10(3,4)5/h6-7,15H,1-5H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCOPBKUZMDGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=NO)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(/C(=N/O)/N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625839-48-7
Record name tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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